molecular formula C24H25ClFN3OS B6526109 N-[2-(diethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide hydrochloride CAS No. 1135225-29-4

N-[2-(diethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide hydrochloride

Cat. No.: B6526109
CAS No.: 1135225-29-4
M. Wt: 458.0 g/mol
InChI Key: XSLRRIRKRFLHKO-UHFFFAOYSA-N
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Description

N-[2-(diethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C24H25ClFN3OS and its molecular weight is 458.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 457.1390895 g/mol and the complexity rating of the compound is 575. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-[2-(diethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide hydrochloride is a synthetic organic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the areas of antitumor and antimicrobial effects.

Chemical Structure and Properties

The compound's chemical formula is C25H27ClFN3O2SC_{25}H_{27}ClFN_3O_2S, with a molecular weight of 488.0 g/mol. The presence of a fluorine atom is significant as it can enhance the compound's stability and lipophilicity, potentially improving its interaction with biological targets.

PropertyValue
Molecular FormulaC25H27ClFN3O2SC_{25}H_{27}ClFN_3O_2S
Molecular Weight488.0 g/mol
CAS Number1135225-17-0
Chemical ClassBenzothiazole derivative

The biological activity of this compound may involve interactions with various molecular targets such as enzymes, receptors, and nucleic acids. For instance, its potential anticancer activity could stem from the inhibition of key enzymes involved in cell proliferation or the induction of apoptosis in cancer cells. The specific mechanisms remain under investigation, but preliminary studies suggest that it may bind to DNA or RNA structures, influencing cellular processes.

Antitumor Activity

Recent studies have indicated that benzothiazole derivatives exhibit promising antitumor properties. For example, compounds structurally similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

  • Cell Lines Tested :
    • A549 (human lung carcinoma)
    • HCC827 (non-small cell lung cancer)
    • NCI-H358 (lung cancer)
  • Cytotoxicity Results :
    • IC50 values for similar compounds ranged from 0.85 μM to 6.75 μM in 2D assays.
    • In 3D culture models, the activity was generally lower, indicating that the tumor microenvironment may influence drug efficacy.

Antimicrobial Activity

Benzothiazole derivatives have also been evaluated for their antimicrobial properties. Studies have demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.

  • Tested Organisms :
    • Escherichia coli (Gram-negative)
    • Staphylococcus aureus (Gram-positive)
  • Activity Assessment :
    • Broth microdilution methods were employed to determine minimum inhibitory concentrations (MICs).
    • Compounds exhibited notable antibacterial activity, suggesting potential therapeutic applications in treating infections.

Case Studies

Several case studies have explored the biological activity of benzothiazole derivatives similar to this compound:

  • Study on Antitumor Activity :
    • A series of benzothiazole derivatives were synthesized and evaluated for their ability to inhibit cell proliferation in lung cancer models.
    • Results indicated that modifications to the benzothiazole core significantly impacted cytotoxicity profiles.
  • Antimicrobial Evaluation :
    • The antimicrobial efficacy of newly synthesized compounds was tested against various pathogens.
    • Certain derivatives demonstrated strong binding affinity to bacterial DNA, disrupting replication processes.

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN3OS.ClH/c1-3-27(4-2)13-14-28(24-26-21-12-11-20(25)16-22(21)30-24)23(29)19-10-9-17-7-5-6-8-18(17)15-19;/h5-12,15-16H,3-4,13-14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSLRRIRKRFLHKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)C3=CC4=CC=CC=C4C=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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